
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
描述
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of carbamic acid and features a tert-butyl group, a chloro substituent, and a hydroxyphenyl group
作用机制
Target of Action
This compound is primarily used for research purposes .
Mode of Action
They can form reversible bonds with their targets, altering their function and leading to various downstream effects .
Biochemical Pathways
Carbamates are known to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall stability .
生化分析
Biochemical Properties
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the detoxification processes, potentially inhibiting their activity and leading to an accumulation of reactive oxygen species . This interaction can have downstream effects on cellular metabolism and overall cell health.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce oxidative stress by inhibiting detoxification enzymes, leading to changes in gene expression related to stress responses . Additionally, it can affect cell signaling pathways by interacting with key signaling proteins, potentially altering their activity and leading to changes in cellular functions such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to changes in metabolic pathways . This inhibition can result in the accumulation of substrates and the depletion of products, affecting cellular metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in chronic oxidative stress, affecting cellular functions and potentially leading to cell death . Additionally, the degradation products of this compound can have different biochemical properties, further influencing its effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and affect cellular metabolism without causing significant toxicity . At higher doses, it can lead to severe oxidative stress, cellular damage, and toxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects . It is important to carefully control the dosage to avoid toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in detoxification processes, affecting metabolic flux and metabolite levels . The compound can inhibit the activity of detoxification enzymes, leading to an accumulation of reactive oxygen species and other toxic metabolites . This inhibition can have downstream effects on cellular metabolism and overall cell health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can influence the distribution of the compound within tissues, affecting its overall bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within cells by targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects . For instance, localization to the mitochondria can enhance its ability to induce oxidative stress and affect cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-3-hydroxyaniline with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified through techniques such as recrystallization or chromatography to achieve the required purity for various applications .
化学反应分析
Types of Reactions
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro substituent or modify the hydroxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbamates, while oxidation reactions can produce quinones or other oxidized compounds .
科学研究应用
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
tert-Butyl (4-hydroxyphenyl)carbamate: Similar structure but lacks the chloro substituent.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group instead of a chloro group.
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Features a trifluoromethyl group in place of the hydroxy group .
Uniqueness
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate is unique due to the presence of both chloro and hydroxy substituents on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
属性
IUPAC Name |
tert-butyl N-(4-chloro-3-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJHNIPKQFCYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701729 | |
| Record name | tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345893-27-8 | |
| Record name | tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


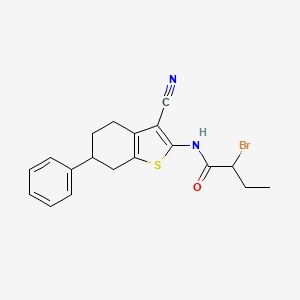

![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)

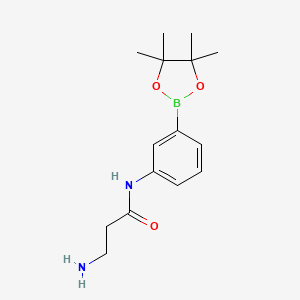
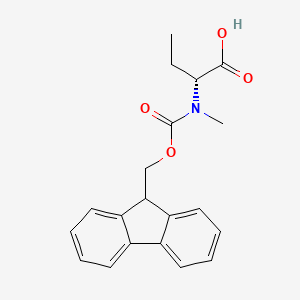
![1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1455220.png)
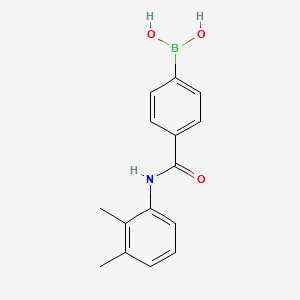
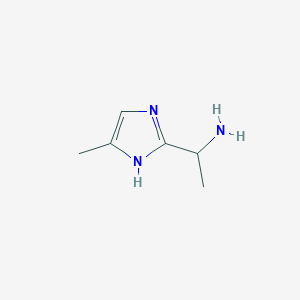
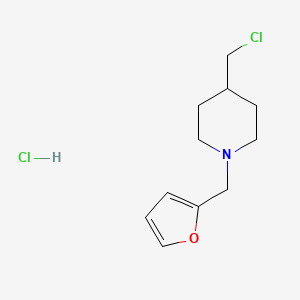
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)


